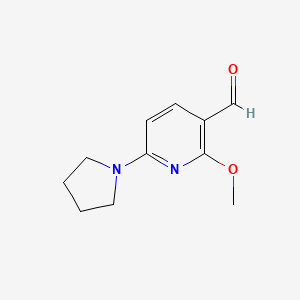

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXVGOFEXESLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N2CCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213779 | |

| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-11-2 | |

| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Introduction

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring an aldehyde, a methoxy group, and a pyrrolidine moiety on a pyridine core, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules. These derivatives have shown potential in various therapeutic areas, including as imaging agents for nicotinic acetylcholine receptors (nAChRs)[1]. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and logical approach involves a two-step sequence starting from a suitably substituted pyridine precursor:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety onto the pyridine ring.

-

Formylation: Installation of the aldehyde group at the C3 position.

The order of these steps can be varied, but the most common route involves the initial introduction of the pyrrolidine followed by formylation.

Core Synthetic Pathway

A widely adopted and efficient synthesis commences with 2,6-dichloropyridine. This pathway leverages the differential reactivity of the chloro substituents to achieve regioselective transformations.

Caption: Overall synthetic scheme for this compound.

Step 1: Selective Methoxylation of 2,6-Dichloropyridine

The synthesis begins with the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloropyridine with a methoxy group.

Mechanism: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the two chlorine atoms. Sodium methoxide acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. The greater electronegativity of the nitrogen atom makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted[2][3]. The subsequent loss of a chloride ion restores aromaticity and yields 2-chloro-6-methoxypyridine.

Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

The second step involves the displacement of the remaining chlorine atom by pyrrolidine.

Mechanism: This is another example of a nucleophilic aromatic substitution (SNAr) reaction. Pyrrolidine, a secondary amine, acts as the nucleophile[4]. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral intermediate. The expulsion of the chloride leaving group results in the formation of 2-methoxy-6-(pyrrolidin-1-yl)pyridine. The reactivity in such substitutions on pyridine rings is a well-established principle in heterocyclic chemistry[2][5][6].

Step 3: Directed Ortho-Metalation and Formylation

The final and crucial step is the introduction of the aldehyde group at the C3 position of the pyridine ring. This is achieved through a directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent.

Mechanism: The methoxy group at the C2 position and the pyrrolidinyl group at the C6 position both act as directed metalating groups (DMGs). However, the methoxy group is generally a more effective DMG in this context. In the presence of a strong base, such as n-butyllithium (n-BuLi), a proton is abstracted from the C3 position, which is the most acidic proton ortho to the methoxy group. This generates a lithiated intermediate that is a potent nucleophile. The subsequent addition of an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), leads to the formation of a tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to yield the desired aldehyde, this compound. The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich aromatic compounds, which proceeds via a different mechanism involving a Vilsmeier reagent[7].

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 2,6-Dichloropyridine | 98% | Commercially Available |

| Sodium Methoxide | 95% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Pyrrolidine | 99% | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

All reactions involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Synthesis of 2-Chloro-6-methoxypyridine

-

To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous methanol (5-10 vol), add sodium methoxide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.

-

Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-6-methoxypyridine as a colorless oil.

Synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)pyridine

-

In a sealed tube, combine 2-chloro-6-methoxypyridine (1.0 eq) and pyrrolidine (2.0-3.0 eq).

-

Heat the reaction mixture to 100-120 °C for 12-18 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give 2-methoxy-6-(pyrrolidin-1-yl)pyridine.

Synthesis of this compound

-

Dissolve 2-methoxy-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 vol) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 2-Chloro-6-methoxypyridine | C₆H₆ClNO | 143.57 | 70-85 | Colorless Oil |

| 2-Methoxy-6-(pyrrolidin-1-yl)pyridine | C₁₀H₁₄N₂O | 178.23 | 65-80 | Yellowish Oil |

| This compound | C₁₁H₁₄N₂O₂ | 206.24 | 50-65 | Solid |

Alternative Synthetic Approaches

While the described pathway is robust, alternative strategies exist. For instance, one could consider a Vilsmeier-Haack formylation of 2-methoxy-6-(pyrrolidin-1-yl)pyridine. This method avoids the use of pyrophoric organolithium reagents but may require optimization of reaction conditions to achieve good regioselectivity and yield[7].

Another possibility is to start from a pre-functionalized nicotinaldehyde derivative. For example, starting with 2,6-dichloronicotinaldehyde, one could perform a selective methoxylation followed by substitution with pyrrolidine. However, the aldehyde group can interfere with the nucleophilic substitution steps, potentially requiring a protection-deprotection sequence, which adds to the overall step count.

Caption: An alternative synthetic route starting from 2,6-dichloronicotinaldehyde.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic chemistry, particularly nucleophilic aromatic substitution and directed ortho-metalation. The presented protocol offers a reliable and scalable route to this valuable building block. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air in the final step, is critical for achieving high yields and purity. This guide provides the necessary theoretical background and practical details to enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.

References

- 2,6-Dichloronicotinic acid synthesis - ChemicalBook. ChemicalBook.

- This compound. Smolecule.

- Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.

- Organic Syntheses Procedure. Organic Syntheses.

- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed.

- This compound AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- 2-Chloro-6-methoxynicotinaldehyde. ChemScene.

- Nucleophilic aromatic substitutions. YouTube.

- Preparation method of 2, 6-dichlorobenzaldehyde. Google Patents.

- A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. BenchChem.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.

- Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2.

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

- Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. Google Patents.

- 2,6-dichloronitrobenzene. Organic Syntheses.

- A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.

- A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago.

- 4,6-dichloronicotinaldehyde. Sunway Pharm Ltd.

- 2-Methoxy-6-pyrrolidin-3-yl-pyridine In Stock. Anichem.

- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.

- Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Google Patents.

- Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications.

Sources

- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Introduction: A Scaffold of Potential in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those incorporating the pyridine nucleus, represent a privileged scaffold due to their prevalence in a vast array of biologically active molecules. This compound emerges as a compound of significant interest, embodying a unique convergence of three critical pharmacophoric elements: a methoxy-substituted pyridine ring, a pyrrolidine moiety, and a reactive aldehyde functional group.

The pyrrolidine ring is a cornerstone in medicinal chemistry, found in over 20 FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The substituted pyridine core is central to ligands targeting a wide range of biological targets, and the aldehyde group serves as a versatile chemical handle for further synthetic elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its potential applications, designed for researchers and scientists in the field of drug development.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2][3] |

| Molecular Weight | 206.24 g/mol | [2][3] |

| CAS Number | 1228666-11-2 | [3][4] |

| MDL Number | MFCD15530302 | [2] |

| Physical Form | Solid | [2] |

| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N | [2] |

| SMILES String | COc1nc(ccc1C=O)N2CCCC2 | [2] |

Proposed Synthesis and Mechanistic Rationale

While specific synthetic procedures for this exact molecule are not widely published in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established pyridine chemistry. The most plausible approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine functionalization.

Causality of Proposed Route: The strategy hinges on the activation of the pyridine ring towards nucleophilic attack by electron-withdrawing groups. A di-halogenated pyridine, such as 2,6-dichloronicotinaldehyde, serves as an ideal starting material. The chlorine atoms at the 2- and 6-positions strongly activate the ring for substitution and are excellent leaving groups. The reaction can be performed sequentially due to the differential reactivity of the two positions, allowing for controlled, regioselective introduction of the pyrrolidine and methoxy groups.

Step-by-Step Experimental Protocol (Proposed)

-

Selective Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine:

-

To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Add pyrrolidine (1.1 eq) dropwise at room temperature. The slight excess of the nucleophile ensures complete consumption of the starting material for the first substitution.

-

Heat the reaction mixture to 80-100 °C and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed. The chlorine at the 6-position is generally more susceptible to substitution by an amine nucleophile.

-

Upon completion, cool the reaction, dilute with water, and extract the product, 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde, with a suitable organic solvent like ethyl acetate. Purify via column chromatography.

-

-

Methoxylation via SNAr:

-

Dissolve the purified 2-chloro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (NaOMe, 1.5-2.0 eq), either as a solid or as a solution in methanol. The use of a strong nucleophile like methoxide is necessary to displace the remaining chlorine atom.

-

Heat the mixture to reflux and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid), remove the methanol under reduced pressure, and extract the final product with an organic solvent.

-

Purify the crude product, this compound, via silica gel column chromatography to yield the final compound.

-

Workflow Visualization

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization Framework

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. The expected chemical shifts are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.8-10.0 | Singlet | 1H | Aldehyde (CHO) |

| ~7.8-8.0 | Doublet | 1H | Pyridine H-4 |

| ~6.2-6.4 | Doublet | 1H | Pyridine H-5 |

| ~3.9-4.1 | Singlet | 3H | Methoxy (OCH₃) |

| ~3.5-3.7 | Triplet | 4H | Pyrrolidine (N-CH₂) |

| ~1.9-2.1 | Multiplet | 4H | Pyrrolidine (CH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~165 | Pyridine C-2 (C-O) |

| ~160 | Pyridine C-6 (C-N) |

| ~140 | Pyridine C-4 |

| ~115 | Pyridine C-3 (C-CHO) |

| ~105 | Pyridine C-5 |

| ~54 | Methoxy (OCH₃) |

| ~47 | Pyrrolidine (N-CH₂) |

| ~25 | Pyrrolidine (CH₂) |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy helps identify key functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2820, ~2720 | C-H stretch (aldehyde, Fermi doublets) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1580 | C=C / C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (aryl ether) |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for synthesizing more complex molecules targeting various disease pathways. Analysis of structurally related compounds provides a clear roadmap for its application.

-

Nicotinic Acetylcholine Receptor (nAChR) Ligands: The 2-alkoxy-6-(pyrrolidinyl)pyridine scaffold is a known pharmacophore for nAChR ligands. For instance, analogues have been synthesized and evaluated as potential agents for Positron Emission Tomography (PET) imaging of these receptors in the brain, which are implicated in Alzheimer's disease, Parkinson's disease, and addiction.[5][6] The aldehyde on this molecule provides a perfect handle to build out structures similar to those explored in the literature.

-

Phosphodiesterase (PDE) Inhibitors: The pyridine-pyrrolidine combination is also present in inhibitors of phosphodiesterases, such as PDE10A. PDE10A inhibitors are being investigated as novel therapeutics for psychotic disorders like schizophrenia.[7] The aldehyde can be used in reactions like Wittig or Horner-Wadsworth-Emmons olefinations to install vinyl linkages common in PDE10A inhibitors.

-

Kinase Inhibitors: Numerous kinase inhibitors incorporate substituted pyridine rings. For example, related pyridine-based structures have been investigated as inhibitors of PIM-1 kinase, a target in oncology.[8] The aldehyde can be reductively aminated to introduce diverse amine side chains, a common strategy in kinase inhibitor design.

Logical Relationship Diagram

Caption: Potential applications derived from the core scaffold.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

-

Hazard Identification: This compound is classified as Acute Toxicity, Oral, Category 4 and is reported to cause skin and eye irritation.[2][9][10] It may be harmful if swallowed or if it comes into contact with skin.[9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Handling: Avoid dust formation.[9] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] For long-term stability and to maintain product quality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][11]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block poised for significant utility in medicinal chemistry. Its combination of a proven pyrrolidine moiety, a versatile pyridine core, and a reactive aldehyde handle makes it an attractive starting point for the synthesis of novel ligands for nAChRs, phosphodiesterases, and kinases. This guide provides the foundational knowledge—from physicochemical properties and a logical synthetic pathway to a framework for characterization and potential applications—to empower researchers to leverage this promising scaffold in their drug discovery programs.

References

-

Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. DOI: 10.1021/jm010550n. Retrieved from [Link]

-

Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Suzuki, K., et al. (2020). Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Chemical & Pharmaceutical Bulletin, 68(10), 946-957. DOI: 10.1248/cpb.c20-00366. Retrieved from [Link]

- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. (2017). Google Patents.

-

Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2022). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. DOI: 10.3390/molecules28237808. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. 2-メトキシ-6-(ピロリジン-1-イル)ニコチンアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1228666-11-2 [amp.chemicalbook.com]

- 4. This compound | 1228666-11-2 [chemicalbook.com]

- 5. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ca [fishersci.ca]

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure combines an electron-rich pyrrolidine-substituted aromatic ring with a methoxy group and an aldehyde functional group, leading to a unique electronic and structural profile. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This technical guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles, offers a predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectral properties. The molecular formula is C₁₁H₁₄N₂O₂ and the molecular weight is 206.24 g/mol .[1]

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the pyridine ring and the lettering of the pyrrolidine ring protons are provided for clarity in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are discussed below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5 - 10.5 ppm . This significant downfield shift is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

-

Aromatic Protons (H-4, H-5): The two protons on the pyridine ring are in different electronic environments. The pyrrolidine group at C-6 is a strong electron-donating group, while the aldehyde at C-3 and the methoxy at C-2 are electron-withdrawing. This will lead to distinct signals. H-5, being adjacent to the electron-donating pyrrolidine, is expected to be more shielded than H-4. We predict two doublets in the range of δ 6.0 - 7.5 ppm . H-5 will likely be upfield of H-4. The coupling constant (J) between them should be in the range of 7-9 Hz, typical for ortho-coupling on a pyridine ring.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8 - 4.0 ppm .

-

Pyrrolidine Protons (-N(CH₂)₄): The pyrrolidine ring has two sets of chemically non-equivalent methylene protons (α and β to the nitrogen). The α-protons (adjacent to the nitrogen) will be deshielded due to the proximity of the nitrogen and the aromatic ring. They are expected to appear as a triplet around δ 3.3 - 3.6 ppm . The β-protons, being further away, will be more shielded and are expected to appear as a multiplet (quintet) around δ 1.9 - 2.2 ppm .

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 10.5 | Singlet | 1H | -CHO |

| 6.8 - 7.5 (downfield) | Doublet | 1H | H-4 |

| 6.0 - 6.5 (upfield) | Doublet | 1H | H-5 |

| 3.8 - 4.0 | Singlet | 3H | -OCH₃ |

| 3.3 - 3.6 | Triplet | 4H | α-CH₂ (pyrrolidine) |

| 1.9 - 2.2 | Multiplet | 4H | β-CH₂ (pyrrolidine) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear significantly downfield, predicted in the range of δ 185 - 195 ppm .

-

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. C-2, C-3, and C-6 are substituted and their shifts will be heavily influenced by the attached groups. C-6, attached to the electron-donating nitrogen of the pyrrolidine, will be significantly upfield. C-2, attached to the methoxy group, will be downfield. C-3, attached to the aldehyde, will also be downfield. The quaternary carbons are expected in the range of δ 110 - 165 ppm . The protonated carbons, C-4 and C-5, will appear in the more shielded region of the aromatic range, likely between δ 100 - 120 ppm .

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 53 - 56 ppm .

-

Pyrrolidine Carbons: The two sets of carbons in the pyrrolidine ring will give two signals. The α-carbons, bonded to the nitrogen, will be more deshielded (δ 45 - 50 ppm ) than the β-carbons (δ 24 - 28 ppm ).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 185 - 195 | -CHO |

| 155 - 165 | C-2, C-6 (quaternary) |

| 110 - 140 | C-3, C-4 (aromatic) |

| 100 - 110 | C-5 (aromatic) |

| 53 - 56 | -OCH₃ |

| 45 - 50 | α-C (pyrrolidine) |

| 24 - 28 | β-C (pyrrolidine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690 - 1715 cm⁻¹ . The conjugation with the aromatic ring will lower the frequency from that of a typical aliphatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands are expected in the 1400 - 1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.

-

C-O Stretch (Methoxy): An ether C-O stretch will likely appear as a strong band between 1200 - 1275 cm⁻¹ (for the aryl-O bond) and a weaker one around 1020-1080 cm⁻¹ (for the O-CH₃ bond).

-

C-H Stretches (Aliphatic and Aromatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹ , while the C-H stretches of the methoxy and pyrrolidine groups will appear just below 3000 cm⁻¹ (typically 2850 - 2960 cm⁻¹ ).

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3010 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 2820 - 2850 | Weak | Aldehyde C-H Stretch |

| 2720 - 2750 | Weak | Aldehyde C-H Stretch |

| 1690 - 1715 | Strong | C=O Stretch (Aldehyde) |

| 1400 - 1600 | Medium-Strong | Aromatic C=C and C=N Stretches |

| 1200 - 1275 | Strong | Aryl-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound, which is 206.24 . In a high-resolution mass spectrum, this would be more precise.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group, leading to peaks at m/z 177 and m/z 205 , respectively. The loss of the methoxy group as a methyl radical (•CH₃, 15 Da) is also possible, resulting in a peak at m/z 191 . The pyrrolidine ring can also undergo fragmentation.

Caption: Standard workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a constant flow rate.

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles of chemical spectroscopy and provide a robust framework for the identification and characterization of this molecule. Researchers working with this compound can use this guide to anticipate spectral features and to aid in the interpretation of experimentally acquired data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Navigating the Frontier of Drug Discovery: A Technical Guide to Unraveling the Biological Potential of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde stands as a largely unexplored molecule within the vast chemical landscape available to researchers.[1][2] While specific biological data for this compound remains elusive in current scientific literature, its structural motifs—a methoxy-substituted nicotin-aldehyde core and a pyrrolidine moiety—suggest a rich potential for biological activity. This guide serves as a comprehensive roadmap for investigators seeking to unlock the therapeutic promise of this compound. We will delve into a structured, hypothetical research program designed to systematically characterize its biological profile, from initial screening to mechanistic studies. This document is intended not as a review of existing data, but as a forward-looking technical manual for pioneering research.

Introduction: The Rationale for Investigation

The pyridine nucleus is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3] Nicotinamide derivatives, in particular, have garnered significant attention, with some commercialized as fungicides due to their activity as succinate dehydrogenase inhibitors.[4][5] Furthermore, the pyrrolidine ring is a versatile scaffold in drug discovery, known to influence the pharmacological efficacy of compounds through its conformational flexibility.[6] The combination of these two privileged scaffolds in this compound presents a compelling case for its investigation as a novel therapeutic agent.

This guide will provide a strategic framework for a comprehensive evaluation of this compound. We will outline detailed experimental protocols, from initial in vitro screening to more complex mechanistic and preclinical evaluations, all while emphasizing the importance of robust, self-validating experimental design.

Foundational Steps: Synthesis and Characterization

While this compound is commercially available, in-house synthesis may be required for larger quantities or for the creation of analogs for structure-activity relationship (SAR) studies. A potential synthetic route is outlined below.

Proposed Synthetic Pathway

A plausible synthetic approach would involve the nucleophilic aromatic substitution of a suitable dihalopyridine, followed by functional group interconversion to introduce the aldehyde.

DOT Diagram: Proposed Synthesis of this compound

Caption: A potential two-step synthesis of the target compound.

Analytical Characterization

Rigorous characterization of the synthesized or purchased compound is paramount. The following techniques are essential to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (206.24 g/mol ).[2]

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Phase 1: Broad-Spectrum Biological Screening

The initial phase of investigation should involve a broad screening approach to identify potential areas of biological activity.

Anticancer Activity Screening

Given the known antiproliferative activity of many pyridine and nicotinamide derivatives, a primary focus should be on cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a normal human cell line (e.g., BJ-1) in appropriate media.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values.

Antimicrobial and Antifungal Screening

The nicotinamide scaffold is present in fungicides, making this an important area of investigation.[4]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of various bacteria (e.g., Vibrio cholerae, Proteus mirabilis) and fungi (e.g., Botrytis cinerea, Rhizoctonia solani).[4][6]

-

Serial Dilution: Prepare serial dilutions of the test compound in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Phase 2: Target Identification and Mechanism of Action Studies

Should the initial screening reveal promising activity in a particular area, the next phase is to identify the molecular target and elucidate the mechanism of action.

Hypothetical Signaling Pathway Investigation for Anticancer Activity

If the compound shows anticancer effects, investigating its impact on known cancer-related signaling pathways is a logical next step. Many anticancer agents function by inducing apoptosis or necroptosis.[7]

DOT Diagram: Hypothetical Mechanism of Action Workflow

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2-メトキシ-6-(ピロリジン-1-イル)ニコチンアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Foreword for the Research Community

The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is classified as a research chemical, a designation for substances intended for scientific and medical research purposes. As is common with many such compounds in the early stages of investigation, publicly available data on its specific biological activity and mechanism of action is limited. Product listings from suppliers confirm its chemical identity but do not provide information on its biological effects[1]. This guide, therefore, serves not as a definitive summary of a known mechanism, but as a foundational document for researchers. It aims to provide a starting point for investigation by characterizing the molecule based on its structural features and drawing parallels with related compounds that have established biological activities. The methodologies and potential pathways described herein are intended to be predictive and to guide future experimental design.

Authored by: A Senior Application Scientist

This document provides a comprehensive framework for elucidating the mechanism of action of this compound. Given the current landscape of available information, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and experimental strategies required to explore the compound's therapeutic potential.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic compound with the empirical formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Sigma-Aldrich |

| Molecular Weight | 206.24 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| SMILES String | COc1nc(ccc1C=O)N2CCCC2 | Sigma-Aldrich |

| InChI Key | DUXXVGOFEXESLC-UHFFFAOYSA-N | Sigma-Aldrich |

The structure features a substituted pyridine ring, a core motif in many biologically active compounds. The presence of a methoxy group, a pyrrolidine ring, and an aldehyde functional group suggests several possibilities for molecular interactions and metabolic pathways.

Postulated Mechanisms of Action Based on Structural Homology

While direct evidence is pending, the structural components of this compound allow for informed hypotheses regarding its potential biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The pyridine core is a common feature in ligands that target nicotinic acetylcholine receptors (nAChRs). Research into structurally related compounds, such as certain pyridine analogues, has demonstrated high-affinity binding to nAChRs, suggesting a potential role in modulating cholinergic neurotransmission[2]. These receptors are implicated in a wide range of neurological processes, and their modulation can have effects on cognition, addiction, and inflammation.

Enzyme Inhibition

The aldehyde functional group is reactive and can potentially interact with various enzymes. It could act as a substrate, an inhibitor, or a covalent modifier of enzyme activity. For instance, aldehydes are known to inhibit certain classes of dehydrogenases or other enzymes with reactive cysteine or lysine residues in their active sites.

Broader Biological Activities

Derivatives of methoxy-substituted compounds and those containing amide linkages (which can be formed from the aldehyde) have been reported to possess a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[3][4][5][6]. These activities are often mediated through complex signaling pathways.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action, a multi-tiered approach is recommended. The following workflow is designed to progress from broad, high-throughput screening to specific, target-based validation.

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: High-Throughput Screening

Objective: To broadly assess the biological activity of the compound.

-

Phenotypic Screening:

-

Cell Line Selection: Utilize a diverse panel of human cancer and normal cell lines.

-

Assay: Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic or cytostatic effects of the compound over a range of concentrations.

-

Rationale: This initial screen will reveal if the compound has general cytotoxic effects and can help prioritize cell lines for further study.

-

-

Target-Based Screening:

-

Assay Panels: Screen the compound against commercially available panels of receptors, kinases, and other enzymes.

-

Focus on nAChRs: Given the structural similarity to known nAChR ligands, prioritize screening against different subtypes of nAChRs.

-

Rationale: This approach can rapidly identify potential high-affinity molecular targets.

-

Phase 2: Target Identification and Validation

Objective: To confirm and validate the molecular target(s) identified in Phase 1.

-

Affinity-Based Methods:

-

Probe Synthesis: Synthesize a derivative of the compound that can be immobilized on a solid support (e.g., agarose beads).

-

Pull-Down Assay: Incubate the immobilized compound with cell lysates.

-

Mass Spectrometry: Identify the proteins that bind to the compound.

-

Rationale: This is an unbiased method to identify cellular binding partners.

-

-

Biophysical Assays:

-

Techniques: Use techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics between the compound and the purified target protein.

-

Rationale: These methods provide direct evidence of a physical interaction and quantify its strength.

-

Phase 3: Pathway Analysis and In Vivo Studies

Objective: To understand the downstream cellular effects of target engagement and to evaluate the compound's efficacy in a biological system.

-

Signaling Pathway Analysis:

-

Western Blotting: Treat cells with the compound and probe for changes in the phosphorylation status or expression levels of key signaling proteins downstream of the identified target.

-

Reporter Gene Assays: Use cell lines with reporter genes (e.g., luciferase) under the control of transcription factors relevant to the target's signaling pathway.

-

Rationale: These experiments will elucidate the functional consequences of the compound binding to its target.

-

Caption: A potential signaling pathway initiated by the compound.

Conclusion and Future Directions

This compound is a compound of interest due to its structural features, which are present in numerous bioactive molecules. The lack of published data on its mechanism of action presents a unique opportunity for novel discovery. The proposed research framework, which progresses from broad screening to specific target validation and in vivo studies, provides a rigorous and systematic approach to characterizing its biological activity. The insights gained from such studies will be crucial in determining the therapeutic potential of this and related compounds.

References

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. (URL: [Link])

-

2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (URL: [Link])

-

SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (URL: [Link])

-

Prd_002214 | C35H48N6O8 - PubChem. (URL: [Link])

-

First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine - PubMed. (URL: [Link])

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of foundational molecular scaffolds is paramount. The compound 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde emerges as a molecule of significant interest, embodying a confluence of structural motifs with proven therapeutic relevance. This technical guide delves into the potential research applications of this compound, presenting it as a versatile building block for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.

At its core, the molecule integrates a substituted pyridine ring with a pyrrolidine moiety. The pyridine ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The pyrrolidine nucleus, a five-membered nitrogen heterocycle, is another privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in over 20 FDA-approved drugs. The strategic placement of a methoxy group and an aldehyde functional group on the pyridine ring further enhances the chemical versatility of this compound. The aldehyde serves as a reactive handle for a variety of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR).

This guide will provide a comprehensive overview of the synthetic utility of this compound, propose a compelling research application in the context of Alzheimer's disease, and offer detailed experimental protocols for its evaluation as a novel therapeutic agent.

Chemical Synthesis and Derivatization: A Gateway to Chemical Diversity

The true potential of this compound as a research tool lies in its capacity to serve as a starting material for the synthesis of a diverse library of compounds. The aldehyde functionality is particularly amenable to a range of condensation reactions, allowing for the facile introduction of various chemical moieties.

One of the most powerful and versatile of these transformations is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[2][3] This straightforward and efficient method allows for the generation of a wide array of derivatives with diverse electronic and steric properties, which is crucial for probing the specific interactions with a biological target.

Caption: Knoevenagel condensation workflow for derivative synthesis.

Experimental Protocol: Knoevenagel Condensation of this compound

This protocol provides a general procedure for the synthesis of α,β-unsaturated derivatives from the title compound.

Materials:

-

This compound (1.0 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

-

Weak base catalyst (e.g., piperidine or pyrrolidine) (0.1 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and magnetic stir bar

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in 20 mL of ethanol.

-

Add the weak base catalyst (0.1 mmol) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-6 hours.[4]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired product.

Proposed Research Application: A Novel Modulator of Nicotinic Acetylcholine Receptors for Alzheimer's Disease Therapy

A highly promising avenue for the application of this compound and its derivatives is in the discovery of novel treatments for Alzheimer's disease (AD). The "cholinergic hypothesis" of AD posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in the disease.[5][6][7] A key component of the cholinergic system is the nicotinic acetylcholine receptor (nAChR), which has emerged as a critical therapeutic target.

Particularly, the α7 subtype of the nAChR is abundantly expressed in brain regions crucial for learning and memory, and its dysfunction is strongly implicated in the pathophysiology of AD.[8][9][10][11] Modulators of α7 nAChRs, especially agonists and positive allosteric modulators (PAMs), have shown potential in preclinical and clinical studies to improve cognitive function and may offer neuroprotective effects.[10][11] The structural features of this compound, particularly the substituted pyridine core, bear resemblance to known nAChR ligands, making it an attractive starting point for the design of novel α7 nAChR modulators.

Caption: High-level experimental workflow for compound screening.

Phase 1: In Vitro Receptor Screening

The initial phase focuses on identifying compounds that directly interact with the α7 nAChR. A common and effective method for this is a calcium imaging assay using a cell line stably expressing the human α7 nAChR. [12][13] Table 1: Illustrative Data from α7 nAChR Modulation Assay

| Compound ID | Agonist EC50 (nM) | PAM EC50 (nM) | Max Response (% of Control) |

| Derivative 1 | 50 | >10,000 | 95 |

| Derivative 2 | >10,000 | 120 | 150 (with ACh) |

| Derivative 3 | 250 | 800 | 110 |

| Control (ACh) | 2,000 | N/A | 100 |

Experimental Protocol: Calcium Imaging Assay for α7 nAChR Modulation

Materials:

-

HEK-293 cells stably expressing human α7 nAChR

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds and control agonist (e.g., Acetylcholine or PNU-282987)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Plate the α7-nAChR expressing cells in 96-well plates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

To screen for agonist activity, inject varying concentrations of the test compounds and measure the change in fluorescence.

-

To screen for PAM activity, pre-incubate the cells with the test compounds for a short period before injecting a sub-maximal concentration of a known α7 nAChR agonist and measure the potentiation of the fluorescence signal.

-

Analyze the data to determine EC50 values and maximal responses.

Phase 2: Cell-Based Neuroprotection Assays

Compounds that demonstrate favorable activity at the α7 nAChR should be advanced to cell-based models of neurodegeneration to assess their neuroprotective potential. A widely used model involves exposing a neuronal cell line, such as SH-SY5Y, to the neurotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. [14][15][16][17][18] Table 2: Illustrative Data from Neuroprotection Assay

| Compound ID | Concentration (µM) | Cell Viability (% of Untreated Control) |

| Vehicle + Aβ | N/A | 45 |

| Derivative 1 | 1 | 75 |

| Derivative 1 | 10 | 88 |

| Derivative 2 | 1 | 60 |

| Derivative 2 | 10 | 72 |

Experimental Protocol: MTT Cell Viability Assay for Neuroprotection

Materials:

-

SH-SY5Y neuroblastoma cell line

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Amyloid-beta (1-42) peptide, pre-aggregated

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

-

Introduce the aggregated Aβ peptide to the wells to induce toxicity. Include control wells with no Aβ and wells with Aβ but no test compound.

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control wells.

Conclusion

This compound represents a promising and versatile chemical scaffold for the development of novel therapeutics. Its inherent structural features, combined with its synthetic tractability, make it an ideal starting point for the generation of diverse compound libraries. The proposed application in the discovery of α7 nicotinic acetylcholine receptor modulators for the treatment of Alzheimer's disease is both timely and scientifically well-grounded. The detailed experimental workflows provided in this guide offer a clear and actionable path for researchers to explore the full therapeutic potential of this intriguing molecule. Through systematic derivatization and rigorous biological evaluation, compounds derived from this scaffold could lead to the next generation of treatments for devastating neurodegenerative disorders.

References

-

Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. [Link]

-

Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection. PMC - PubMed Central. [Link]

-

Cell-based Assays. MD Biosciences. [Link]

-

Nicotinic Acetylcholine Receptors in the Pathology of Alzheimer’s Disease. Neuroscience News. [Link]

-

Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]

-

A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. MDPI. [Link]

-

Cell death assays for neurodegenerative disease drug discovery. PMC - PubMed Central. [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

-

Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor. ResearchGate. [Link]

-

The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. [Link]

-

Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyld[14][15]iazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). PubMed. [Link]

-

Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature. Journal of Young Investigators. [Link]

-

Nicotinic acetylcholine receptors in Alzheimer's disease. PubMed. [Link]

-

The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. ResearchGate. [Link]

-

Advances in the Discovery of Novel Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. SemOpenAlex. [Link]

-

Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). ACS Publications. [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. [Link]

-

Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central. [Link]

-

Discovery of Positive Allosteric Modulators of 7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulat. World Scientific Publishing. [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

-

In Search of Allosteric Modulators of α7-nAChR by Solvent Density Guided Virtual Screening. Semantic Scholar. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

-

Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. [Link]

-

Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. PubMed. [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. [Link]

Sources

- 1. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature — Journal of Young Investigators [jyi.org]

- 7. Nicotinic acetylcholine receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurosciencenews.com [neurosciencenews.com]

- 10. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. worldscientific.com [worldscientific.com]

- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdbneuro.com [mdbneuro.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, chemical properties, and the therapeutic potential of its derivatives and analogs, drawing upon established principles of organic synthesis and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Strategic Importance of the 2,6-Disubstituted Pyridine-3-carbaldehyde Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and tunable reactivity make it a privileged scaffold in drug design.[3][4] Specifically, the 2,6-disubstituted pyridine-3-carbaldehyde core, as exemplified by this compound, presents a versatile platform for the development of targeted therapies.

The strategic incorporation of a methoxy group at the 2-position and a pyrrolidine ring at the 6-position imparts distinct physicochemical properties to the molecule. The methoxy group can act as a hydrogen bond acceptor and influence the electronic nature of the pyridine ring, while the pyrrolidine moiety, a common feature in many bioactive compounds, can enhance solubility, modulate basicity, and provide a key interaction point with biological targets.[5] The aldehyde functionality at the 3-position serves as a crucial synthetic handle for further molecular elaboration and derivatization.

Proposed Synthetic Strategy and Methodologies

The overall synthetic strategy involves the sequential functionalization of a suitable pyridine precursor, as outlined in the workflow below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Selective Methoxylation of 2,6-Dichloronicotinaldehyde

The synthesis commences with the regioselective methoxylation of a readily available starting material, 2,6-dichloronicotinaldehyde. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the ring nitrogen.

Protocol:

-

Reaction Setup: To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in anhydrous methanol (10 vol), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, 2-chloro-6-methoxynicotinaldehyde, is then purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Pyrrolidine

The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the pyrrolidine moiety. The remaining chlorine atom at the 6-position is displaced by pyrrolidine to yield the target compound.

Protocol:

-

Reaction Setup: In a sealed vessel, dissolve 2-chloro-6-methoxynicotinaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add pyrrolidine (1.5-2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for the title compound is not widely published, its key physicochemical properties can be predicted. Spectroscopic data for characterization would be essential for confirming the structure and purity of the synthesized compound.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Likely a solid at room temperature. |

| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.9-4.1 ppm), pyrrolidine protons (multiplets, ~1.9-2.0 and ~3.4-3.6 ppm), aromatic protons on the pyridine ring (doublets, ~6.5-7.5 ppm), and the aldehyde proton (singlet, ~9.8-10.2 ppm). |

| ¹³C NMR | Expected signals for the aldehyde carbonyl (~185-195 ppm), aromatic carbons (~110-165 ppm), methoxy carbon (~55 ppm), and pyrrolidine carbons (~25 and ~45 ppm). |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 206.11. |

| Infrared (IR) | Characteristic absorption bands for the aldehyde C=O stretch (~1690-1710 cm⁻¹), C-O-C stretch of the methoxy group (~1250 cm⁻¹), and C-N stretching of the pyrrolidine ring. |

Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. The rationale for this is based on the known biological activities of structurally related pyridine and pyrrolidine-containing molecules.

Potential as Kinase Inhibitors

A significant number of kinase inhibitors feature a substituted pyridine core, which often serves to anchor the molecule within the ATP-binding pocket of the target kinase. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase. The substituents at the 2- and 6-positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Derivatives of this compound, obtained through reactions of the aldehyde group (e.g., reductive amination, Wittig reaction, condensation), could be designed to target various kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular signaling kinases (e.g., p38 MAP kinase).

Caption: A conceptual diagram illustrating the potential binding mode of a 2,6-disubstituted pyridine derivative in a kinase active site.

Anti-inflammatory and Other Potential Applications